An In-Depth Technical Guide to Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate (CAS 39746-15-1)
An In-Depth Technical Guide to Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate (CAS 39746-15-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Synthetic Workhorse
Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is a member of the β-keto phosphonate class of organophosphorus compounds. While specific literature on this exact molecule is sparse, its structural features suggest significant potential as a versatile intermediate in organic synthesis and as a candidate for biological screening. β-Keto phosphonates are renowned for their utility in the Horner-Wadsworth-Emmons reaction, a cornerstone of stereoselective alkene synthesis.[1] Furthermore, the phosphonate moiety is a well-established pharmacophore, known for its ability to mimic phosphates in biological systems, leading to applications as enzyme inhibitors, antiviral agents, and herbicides.[2][3] This guide provides a comprehensive overview of Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate, including a proposed synthetic route, predicted physicochemical and spectral properties, and a discussion of its potential applications based on the established chemistry of related compounds.
Core Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate, the following properties have been calculated or estimated based on its chemical structure.
| Property | Predicted Value |
| CAS Number | 39746-15-1 |
| Molecular Formula | C₁₁H₂₃O₄P |
| Molecular Weight | 250.27 g/mol |
| Appearance | Colorless to pale yellow oil (predicted) |
| Boiling Point | > 110 °C at reduced pressure (estimated) |
| Density | ~1.05 g/mL at 25 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOAc); limited solubility in water (predicted) |
Proposed Synthesis: A Modern Approach to β-Keto Phosphonates
The synthesis of β-keto phosphonates is most commonly achieved through the acylation of the anion of a dialkyl methylphosphonate with an ester. This "phospha-Claisen" type condensation provides a direct and efficient route to the target structure.[4] We propose a synthesis of Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate based on the mild and highly efficient procedure developed by Maloney and Chung, which avoids the need for cryogenic temperatures.[2][5]
Synthetic Workflow Diagram
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol: Synthesis of Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate
This protocol is adapted from a general procedure for the synthesis of β-keto phosphonates.[2]
Materials:
-
Methyl 3,3-dimethylheptanoate (precursor)
-
Dimethyl methylphosphonate[3]
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
5 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a nitrogen inlet, magnetic stirrer, and a thermocouple, add methyl 3,3-dimethylheptanoate (1.0 eq) and dimethyl methylphosphonate (1.1 eq).
-
Dissolve the reactants in anhydrous THF (to a concentration of ~0.5 M with respect to the ester).
-
Cool the reaction mixture to -5 °C in an ice-salt bath.
-
Slowly add the 2.0 M solution of LDA (2.1 eq) dropwise via a syringe pump, ensuring the internal temperature does not exceed 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting ester is consumed (typically < 15 minutes).
-
Carefully quench the reaction by the slow addition of 5 M HCl until the pH of the aqueous layer is approximately 4.
-
Transfer the mixture to a separatory funnel and dilute with EtOAc.
-
Separate the organic layer, and extract the aqueous layer with EtOAc (2x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate as a pure oil.
Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting ester. The final product's purity can be assessed by NMR spectroscopy and mass spectrometry, with the expected spectral features detailed below.
Predicted Spectral Characteristics
While experimental spectra for Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The spectrum is expected to show characteristic signals for the methoxy groups on the phosphorus atom as a doublet around 3.8 ppm due to coupling with the phosphorus nucleus. The methylene group adjacent to the phosphonate and ketone will appear as a doublet around 3.1 ppm, also coupled to phosphorus. The gem-dimethyl group at the 3-position will likely be a singlet around 1.1 ppm. The remaining protons of the heptyl chain will appear in the upfield region (0.8-1.5 ppm).
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¹³C NMR: The carbonyl carbon is expected to resonate around 202-205 ppm. The carbon of the methylene group attached to the phosphorus will be a doublet around 42 ppm due to C-P coupling. The methoxy carbons will appear as a doublet around 53 ppm. The quaternary carbon at the 3-position and the other aliphatic carbons will have signals in the range of 14-45 ppm.
-
³¹P NMR: A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, likely in the range of +18 to +22 ppm, which is characteristic of β-keto phosphonates.
-
IR Spectroscopy: The infrared spectrum should display a strong absorption band for the ketone carbonyl (C=O) stretch around 1710-1720 cm⁻¹. Another strong band corresponding to the P=O stretch is expected around 1250 cm⁻¹. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.[6]
-
Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak may be observed. Common fragmentation patterns for ketones, such as alpha-cleavage and McLafferty rearrangement, are anticipated.[7]
Potential Applications and Biological Relevance (Hypothesized)
Synthetic Utility: The Horner-Wadsworth-Emmons Reaction
The primary and most immediate application of Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[4] This reaction involves the deprotonation of the β-keto phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone to produce an α,β-unsaturated ketone (enone) with high E-selectivity.
Caption: The Horner-Wadsworth-Emmons reaction workflow.
This reactivity makes the title compound a valuable building block for the synthesis of complex molecules, including natural products and pharmaceuticals that contain enone moieties.
Biological Activity: A Phosphonate Perspective
Phosphonates are known to act as stable mimics of phosphate esters, which are ubiquitous in biology.[2] This structural analogy allows them to function as competitive inhibitors of enzymes that process phosphate-containing substrates.
Caption: General mechanism of enzyme inhibition by phosphonate analogs.
The β-keto functionality in Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate adds another layer of potential biological activity. β-Keto compounds can interact with various biological targets. While no specific biological data exists for this compound, related phosphonates have shown promise in several areas:
-
Antiviral and Anticancer Agents: Some fluorinated analogs of β-keto phosphonates are explored for these therapeutic applications.[8]
-
Enzyme Inhibition: The phosphonate group can target a wide range of enzymes, and the lipophilic heptyl chain could facilitate membrane transport.[9]
Further research is required to explore the biological activity profile of this specific molecule.
Conclusion
Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate, CAS 39746-15-1, represents a potentially valuable yet under-explored chemical entity. Based on established principles of organic chemistry, a reliable and scalable synthetic route is proposed. While experimental data on its properties and activity are lacking, predictions based on analogous structures suggest its utility as a synthetic intermediate, particularly in the construction of complex enones via the Horner-Wadsworth-Emmons reaction. Furthermore, its phosphonate moiety hints at a potential for biological activity that warrants investigation. This technical guide provides a solid foundation and a starting point for researchers interested in exploring the chemistry and potential applications of this compound. Experimental validation of the proposed synthesis and properties is a crucial next step in unlocking the full potential of this molecule.
References
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Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. [Link]
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Arbuzov Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
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McGrath, D. V. (2014). Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. Journal of Industrial Microbiology & Biotechnology, 41(2), 245-256. [Link]
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New β-ketophosphonates for the synthesis of prostaglandin analogues. 2 Phosphonates with bicyclo[3.3.0]octene and bicyclo[3.3.0]octane scaffolds linked to the β-keto group. (2021). New Journal of Chemistry, 45(38), 17855-17867. [Link]
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Dimethyl methylphosphonate. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
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Enol-keto tautomerism of a-ketophosphonates. (1983). Proceedings of the National Academy of Sciences, 80(21), 6508-6511. [Link]
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Michaelis–Arbuzov reaction. (2023, November 28). In Wikipedia. [Link]
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A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. (1999). The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]
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Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 12, 2026, from [Link]
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Synthetic Methods for Azaheterocyclic Phosphonates and Their Biological Activity: An Update 2004–2024. (2024). Chemical Reviews. [Link]
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Dimethyl (2-oxoheptyl)phosphonate. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
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Separation of Dimethyl (2-oxoheptyl)phosphonate on Newcrom R1 HPLC column. (2018, May 16). SIELC Technologies. [Link]
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Dimethyl phosphonate. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]
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14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018, September 20). YouTube. [Link]
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